Benzenecarbothioamide, 2-chloro-N-(4-methylphenyl)-
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Overview
Description
Benzenecarbothioamide, 2-chloro-N-(4-methylphenyl)- is an organic compound with the molecular formula C14H12ClNS It is a derivative of benzenecarbothioamide, characterized by the presence of a chlorine atom and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 2-chloro-N-(4-methylphenyl)- typically involves the reaction of 2-chlorobenzenecarbothioamide with 4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of Benzenecarbothioamide, 2-chloro-N-(4-methylphenyl)- can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 2-chloro-N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Benzenecarbothioamide, 2-chloro-N-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of herbicides and pesticides
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 2-chloro-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzenecarbothioamide, 2-chloro-N-(4-methylphenyl)- can be compared with other similar compounds, such as:
Benzenecarbothioamide, 2-chloro-N-phenyl-: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
Benzenecarbothioamide, 2-chloro-N,N-dimethyl-: Contains two methyl groups, which can influence its solubility and chemical properties.
Conclusion
Benzenecarbothioamide, 2-chloro-N-(4-methylphenyl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it valuable for research and development in multiple fields.
Properties
CAS No. |
518068-00-3 |
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Molecular Formula |
C14H12ClNS |
Molecular Weight |
261.8 g/mol |
IUPAC Name |
2-chloro-N-(4-methylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H12ClNS/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15/h2-9H,1H3,(H,16,17) |
InChI Key |
CIJHINKBGLIFAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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